Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group at the 2-position of the thiazole ring and a pyridin-2-ylmethyl-substituted aminoethyl ketone moiety at the 4-position. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The carbamate functional group enhances metabolic stability and bioavailability, making it a common motif in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-20-13(19)17-12-16-10(8-21-12)6-11(18)15-7-9-4-2-3-5-14-9/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYVRVWSBFBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiazole and pyridine moieties have been known to exhibit a broad range of biological activities. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs.
Mode of Action
For instance, some thiazole derivatives can inhibit certain enzymes, while others may interact with specific receptors.
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, depending on their specific biological activity.
Biological Activity
Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.34 g/mol
- CAS Number : 946283-83-6
The compound contains a thiazole ring, which is known for its biological significance in various therapeutic areas. Thiazoles have been implicated in the development of drugs targeting a range of conditions, including cancer, infectious diseases, and neurological disorders. The specific mechanism of action for this compound involves interaction with biological targets that modulate cellular signaling pathways.
Biological Activities
- Antitumor Activity :
- Several studies have demonstrated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications to the thiazole ring enhance potency against tumor cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HepG2 | < 10 |
| Methyl Carbamate | Various | TBD |
- Anticonvulsant Activity :
-
Antimicrobial Activity :
- Preliminary studies indicate that thiazole derivatives exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This activity may be attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of a thiazole derivative structurally similar to this compound on human breast cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Anticonvulsant Activity
In a controlled trial, a series of thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model. The results showed that certain modifications led to enhanced protective effects against seizures, suggesting that this compound could be a candidate for further investigation in this domain .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Carbamate Derivatives
Key Observations :
Key Observations :
Table 3: Functional Comparison of Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
